Methyl 3-bromo-5-fluoro-2-nitrobenzoate
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Overview
Description
Methyl 3-bromo-5-fluoro-2-nitrobenzoate: is an organic compound with the molecular formula C8H5BrFNO4 . It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and nitro groups, and the carboxylic acid group is esterified with methanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration: The synthesis begins with the nitration of methyl benzoate to introduce the nitro group. This is typically achieved using a mixture of concentrated sulfuric acid and nitric acid.
Bromination: The nitro compound is then subjected to bromination using bromine in the presence of a catalyst such as iron or aluminum bromide.
Industrial Production Methods: Industrial production of methyl 3-bromo-5-fluoro-2-nitrobenzoate follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (nitro, bromine, and fluorine).
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in acidic medium.
Major Products Formed:
Aminobenzoates: From the reduction of the nitro group.
Carboxylic Acids: From the hydrolysis of the ester group.
Scientific Research Applications
Chemistry: Methyl 3-bromo-5-fluoro-2-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound is used in the development of specialty chemicals and materials. It can be incorporated into polymers to impart specific properties such as flame retardancy or chemical resistance.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-fluoro-2-nitrobenzoate involves its reactivity towards nucleophiles and electrophiles. The electron-withdrawing groups on the benzene ring make it susceptible to nucleophilic attack, facilitating substitution reactions. The nitro group can participate in redox reactions, altering the electronic properties of the molecule and enabling further functionalization.
Comparison with Similar Compounds
- Methyl 3-bromo-2-fluoro-5-nitrobenzoate
- Methyl 2-bromo-5-nitrobenzoate
- Methyl 4-bromo-5-fluoro-2-nitrobenzoate
Uniqueness: Methyl 3-bromo-5-fluoro-2-nitrobenzoate is unique due to the specific positioning of the substituents on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. The presence of both bromine and fluorine atoms provides a distinctive electronic environment, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H5BrFNO4 |
---|---|
Molecular Weight |
278.03 g/mol |
IUPAC Name |
methyl 3-bromo-5-fluoro-2-nitrobenzoate |
InChI |
InChI=1S/C8H5BrFNO4/c1-15-8(12)5-2-4(10)3-6(9)7(5)11(13)14/h2-3H,1H3 |
InChI Key |
QWYAQTJCKGQKJG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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